molecular formula C12H18N2O B2620748 4-(Cis-2,6-dimethylmorpholino)aniline CAS No. 342578-24-9

4-(Cis-2,6-dimethylmorpholino)aniline

Cat. No. B2620748
CAS RN: 342578-24-9
M. Wt: 206.289
InChI Key: SMOGUURTGJUNNJ-AOOOYVTPSA-N
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Description

“4-(Cis-2,6-dimethylmorpholino)aniline” is a chemical compound that is used in various scientific research. It exhibits unique properties that enable its application in diverse fields such as organic synthesis, medicinal chemistry, and material science. The compound is a derivative of “2,6-Dimethylmorpholine”, which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .


Synthesis Analysis

The synthesis of “this compound” involves the cyclization of diisopropanolamine in the presence of sulfuric acid . This process is carried out with simultaneous addition of the components and full utilization of the heat of reaction . The synthesis of anilines, which are organic compounds with the formula C6H5NH2, can also be relevant to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C12H18N2O/c1-9-7-14 (8-10 (2)15-9)12-5-3-11 (13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ . This indicates that the compound has a complex structure with multiple functional groups.

Scientific Research Applications

Fluorescent Thermometers and Photophysical Studies

  • The study of twisted-intramolecular-charge-transfer (TICT) phenomena in compounds structurally similar to 4-(Cis-2,6-dimethylmorpholino)aniline has led to the development of ratiometric fluorescent thermometers. These thermometers exhibit a mega-Stokes shift and a positive temperature coefficient, making them suitable for temperature detection based on fluorescence intensity changes at different wavelengths (Chemical Communications, 2014).

Anticancer Research

  • The structural analogs of this compound have been explored for their potential in anticancer therapy. Compounds with modifications in the aniline moiety showed potent apoptosis-inducing activity and significant efficacy in cancer models, highlighting their potential as therapeutic agents (Journal of Medicinal Chemistry, 2009).

Organic Synthesis and Catalysis

  • Research into the cyclization reactions of N-(1,1-dimethylpropargyl) anilines to yield dihydroquinolines showcases the utility of structurally related compounds in synthesizing heterocyclic structures. These reactions have implications for the development of novel organic compounds with potential applications in various chemical industries (Tetrahedron, 2005).

Electroluminescent Materials

  • The design and synthesis of novel classes of amorphous molecular materials, which include derivatives of aniline, for use in organic electroluminescent (EL) devices. These materials exhibit strong fluorescence emission, high glass-transition temperatures, and are capable of emitting multicolor light, including white, making them valuable for electronic display and lighting applications (Chemistry of Materials, 2003).

DNA Binding and Antitumor Activity

  • N-alkylanilinoquinazoline derivatives, structurally akin to this compound, have been synthesized and evaluated for their ability to interact with DNA and exert cytotoxic activities. These compounds are potential DNA intercalating agents, offering a route to explore novel antitumor drugs (Journal of Medicinal Chemistry, 2010).

Safety and Hazards

The safety data sheet for “2,6-Dimethylmorpholine” indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGUURTGJUNNJ-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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